

Application of Calcium Silicate in High-Temperature Insulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Calcium silicate

Cat. No.: B14113047

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium silicate is a highly effective insulation material renowned for its performance in high-temperature applications. Composed primarily of lime and silica, it is formed into a rigid, lightweight material with exceptional structural integrity. Its unique microporous structure, with a high proportion of air space (often exceeding 90%), provides its low thermal conductivity, making it an excellent barrier to heat transfer. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of calcium silicate in demanding thermal insulation environments.

Calcium silicate insulation is manufactured in several forms, including preformed blocks, pipes, and boards, to suit various applications. It is widely utilized in industrial settings such as chemical plants, refineries, power plants, and facilities for steelmaking, aluminum production, and glass manufacturing. Key attributes include high compressive strength, resistance to physical damage, and non-combustibility. Modern formulations are asbestos-free and often include corrosion inhibitors to protect underlying pipes and equipment.

Data Presentation: Properties of Calcium Silicate Insulation

The following tables summarize the key quantitative properties of different types of calcium silicate insulation, based on industry standards and manufacturer data sheets.

Table 1: General Properties of Calcium Silicate Insulation (ASTM C533)

Property	Type I	Type II
Maximum Service Temperature	1200°F (650°C)	1700°F (927°C)
Maximum Density	15 or 22 lbs/ft ³ (240 or 352 kg/m ³)	22 lbs/ft ³ (352 kg/m ³)
Compressive Strength (at 5% deformation)	>100 psi (0.69 MPa)	>100 psi (0.69 MPa)
Flexural Strength	>50 psi (0.34 MPa)	>50 psi (0.34 MPa)
Linear Shrinkage (after heating)	≤2.0%	≤2.0%
Flame Spread Index (ASTM E84)	0	0
Smoke Developed Index (ASTM E84)	0	0

Table 2: Thermal Conductivity of Type I Calcium Silicate Insulation

Mean Temperature (°F / °C)	Thermal Conductivity (BTU·in/hr·ft²·°F)	Thermal Conductivity (W/m·K)
200 / 93	0.45	0.065
300 / 149	0.50	0.072
400 / 204	0.55	0.079
500 / 260	0.60	0.086
600 / 316	0.66	0.095
700 / 371	0.76	0.110

Table 3: Example Properties of a Commercial High-Density Calcium Silicate Board

Property	Value
Bulk Density	220-250 kg/m ³
Maximum Service Temperature	1100°C (2012°F)
Compressive Strength	≥0.688 MPa
Flexural Strength	≥0.344 MPa
Linear Shrinkage (at 1000°C)	≤1.54%
Chemical Composition	
SiO ₂	~44-47%
CaO	~44%
Al ₂ O ₃	~0.3-1.0%
Fe ₂ O ₃	~0.3%

Experimental Protocols

Detailed methodologies for key experiments are crucial for verifying the performance of calcium silicate insulation.

Protocol 1: Determination of Thermal Conductivity (ASTM C518)

Objective: To measure the steady-state thermal transmission properties of a calcium silicate insulation sample using a heat flow meter apparatus.

Apparatus:

- Heat Flow Meter Apparatus: Consists of a heated plate and a cooled plate, with one or more heat flux transducers.
- Temperature sensors (thermocouples or similar).
- Thickness measurement device.
- Data acquisition system.

Procedure:

- Specimen Preparation: Cut a flat, uniform specimen of the calcium silicate insulation. The dimensions should be compatible with the heat flow meter apparatus, typically at least 150 mm x 150 mm, with a thickness of at least 25 mm. Ensure the surfaces are parallel and free of defects.
- Apparatus Calibration: Calibrate the heat flow meter using a reference material of known thermal conductivity to establish a calibration factor for the heat flux transducer.
- Specimen Installation: Place the calcium silicate specimen between the hot and cold plates of the apparatus. Ensure good thermal contact between the specimen and the plates.
- Test Execution:
 - Set the desired temperatures for the hot and cold plates to create a temperature gradient across the specimen.
 - Allow the system to reach thermal equilibrium (steady-state), where the temperature at all points does not change significantly over time.

- Record the steady-state temperatures of the hot and cold plates and the output from the heat flux transducer.
- Data Calculation:
 - Calculate the thermal conductivity (k) using the Fourier's law of heat conduction, incorporating the heat flux, specimen thickness, and the temperature difference across the specimen.
 - The thermal resistance (R-value) can also be calculated from the thermal conductivity and thickness.

Reporting: Report the thermal conductivity, mean test temperature, and specimen thickness.

Protocol 2: Determination of Compressive Properties (ASTM C165)

Objective: To determine the compressive resistance and strength of a rigid calcium silicate insulation specimen.

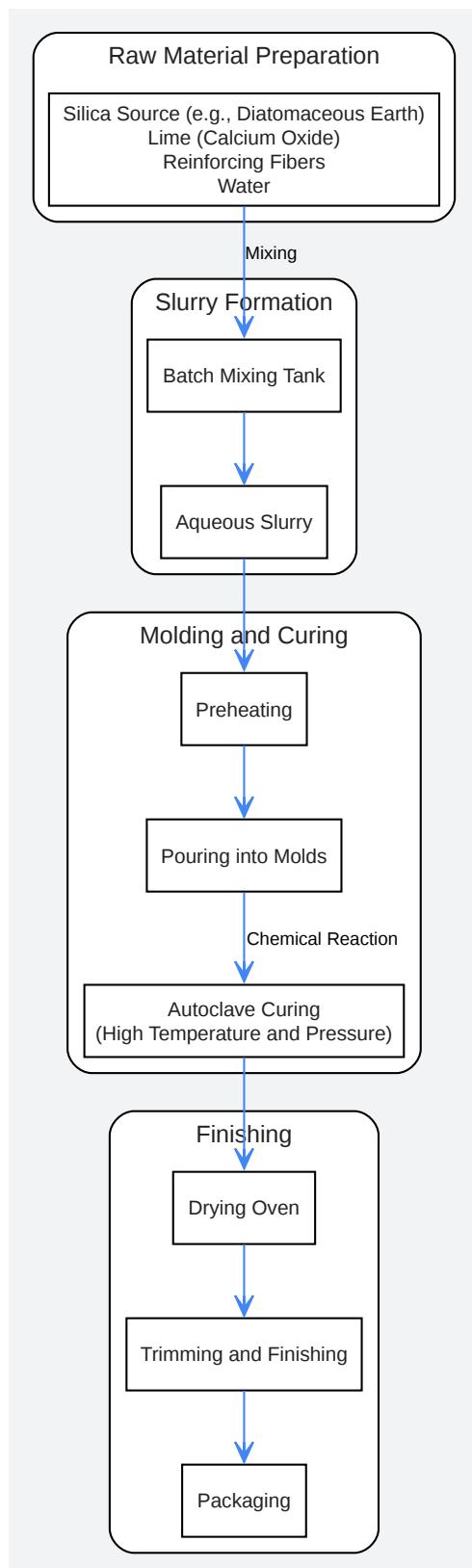
Apparatus:

- Compression testing machine with a constant rate of loading.
- Spherical seating block (if necessary).
- Deformation measurement device (e.g., a compressometer).

Procedure:

- Specimen Preparation: Prepare square or circular specimens with a minimum surface area of 16 in² (103 cm²) and a thickness equal to the original product thickness. The preferred dimensions are 6" x 6" or a 6" diameter circle.
- Conditioning: Condition the specimens as specified (e.g., at a specific temperature and humidity) for a set period before testing.
- Test Execution:

- Place the specimen on the lower platen of the compression testing machine.
- Apply a compressive load to the specimen at a constant rate of crosshead movement. For rigid materials like calcium silicate, Procedure A of the standard is typically followed.
- Record the load and the corresponding deformation at regular intervals.


- Data Analysis:
 - Plot the load-deformation curve.
 - Determine the compressive strength at a specific deformation, typically 5% for calcium silicate.
 - If a yield point is observed, it should be reported.

Reporting: Report the compressive strength in psi or MPa at the specified deformation, along with the specimen dimensions and the load-deformation curve.

Visualizations

Manufacturing Process of Calcium Silicate Insulation

The following diagram illustrates the general hydrothermal manufacturing process for calcium silicate insulation.

[Click to download full resolution via product page](#)

Caption: Manufacturing workflow for calcium silicate insulation.

Material Selection Logic for High-Temperature Insulation

This diagram outlines the decision-making process for selecting the appropriate type of calcium silicate insulation.

- To cite this document: BenchChem. [Application of Calcium Silicate in High-Temperature Insulation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14113047#application-of-calcium-silicate-in-high-temperature-insulation\]](https://www.benchchem.com/product/b14113047#application-of-calcium-silicate-in-high-temperature-insulation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com